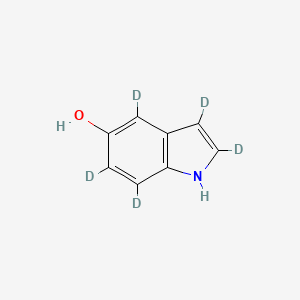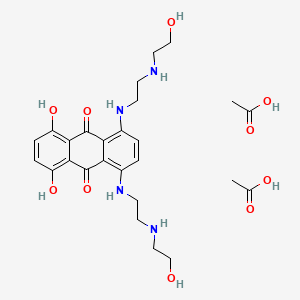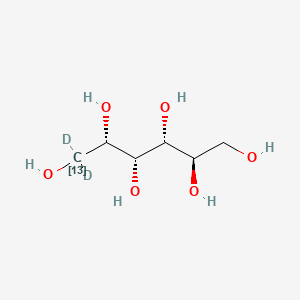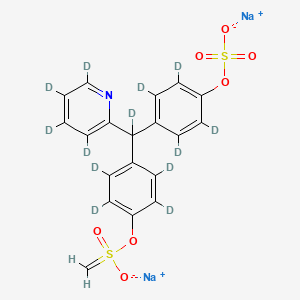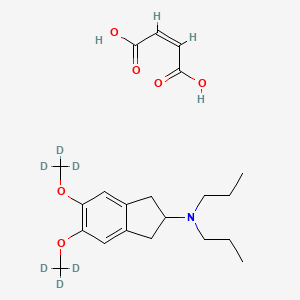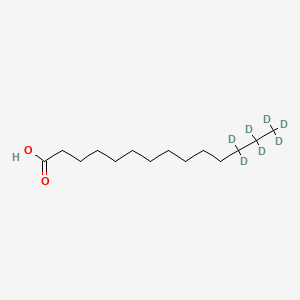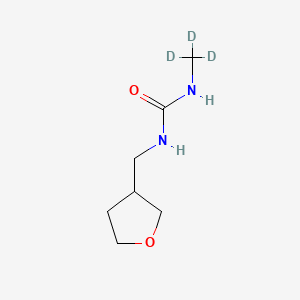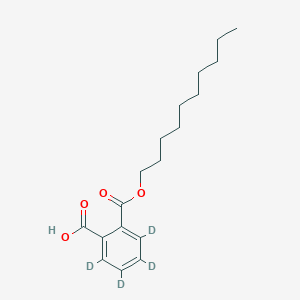
Mono-N-decyl phthalate-3,4,5,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-N-decyl phthalate-3,4,5,6-D4: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of Mono-N-decyl phthalate, where the hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced with deuterium. Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mono-N-decyl phthalate-3,4,5,6-D4 typically involves the esterification of phthalic acid with decanol, followed by the introduction of deuterium atoms. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The deuterium atoms are introduced through a deuterium exchange reaction, which can be achieved using deuterated solvents or reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Mono-N-decyl phthalate-3,4,5,6-D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Mono-N-decyl phthalate-3,4,5,6-D4 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during reactions .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium atoms provide a unique signature that can be detected using mass spectrometry .
Medicine: In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Industry: The compound is used in the production of plasticizers and other industrial chemicals. Its unique properties make it valuable in the development of new materials and products .
Wirkmechanismus
The mechanism of action of Mono-N-decyl phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the metabolic and pharmacokinetic profiles. The compound can interact with enzymes and receptors, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Mono-N-decyl phthalate: The non-deuterated version of the compound.
Mono-N-pentyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with a shorter alkyl chain.
Mono-N-butyl phthalate-3,4,5,6-D4: A similar compound with an even shorter alkyl chain.
Uniqueness: Mono-N-decyl phthalate-3,4,5,6-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The longer alkyl chain compared to similar compounds also affects its chemical and physical properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C18H26O4 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-decoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20)/i9D,10D,12D,13D |
InChI-Schlüssel |
FEFCILUKYGHITK-OEIJMBELSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCC)[2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
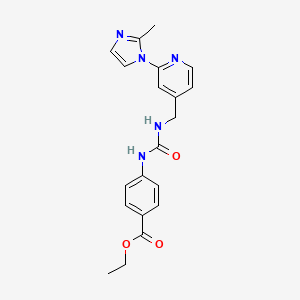
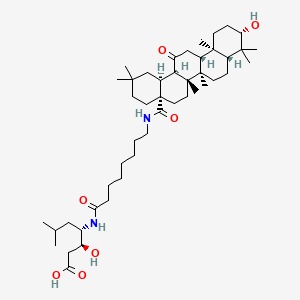
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
